N-(4-bromo-2-methylphenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as BMS-986001, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been shown to have potent activity against a variety of targets, including kinases, GPCRs, and ion channels.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in disease progression. This compound has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and CSF1R, which are involved in cell proliferation, survival, and differentiation. This compound has also been shown to inhibit the activity of GPCRs, including CXCR4 and CXCR7, which are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against a variety of targets, which has led to its investigation for the treatment of various diseases. This compound has been shown to inhibit the growth of various cancer cell lines, reduce inflammation in animal models of inflammatory bowel disease, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromo-2-methylphenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is its potent activity against a variety of targets, which makes it a useful tool for investigating the role of these targets in disease progression. Another advantage is its favorable pharmacokinetic profile, which allows for easy administration in animal models. One limitation of this compound is its relatively low yield in the synthesis process, which can make large-scale production challenging.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylphenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One area of investigation could be the development of more efficient synthesis methods to increase the yield of this compound. Another area of investigation could be the identification of additional targets for this compound, which could expand its potential therapeutic applications. Finally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of this compound for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves several steps, starting with the reaction of 4-bromo-2-methylphenylamine with 2-fluoro-4-nitrobenzoic acid to form the corresponding amide. This amide is then reduced to the corresponding aniline, which is subsequently reacted with 2-chloro-7-fluoroquinoline-3-carboxylic acid to form the final product. The overall yield of this synthesis is approximately 20%.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have potent activity against a variety of targets, including kinases, GPCRs, and ion channels. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, reduce inflammation in animal models of inflammatory bowel disease, and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O2/c1-9-6-10(18)2-5-14(9)21-17(23)13-8-16(22)20-15-7-11(19)3-4-12(13)15/h2-7,13H,8H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAZKAOQAFHRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CC(=O)NC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.